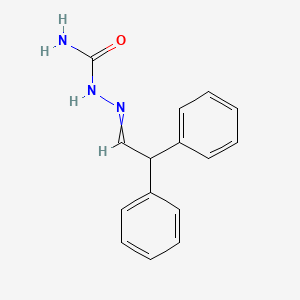![molecular formula C20H51N3O7Si4 B13753389 Ethanamine, N,N',N''-[(8-butyl-2,4,6,8-tetramethylcyclotetrasiloxane-2,4,6-triyl)tris(oxy)]tris[N-ethyl- CAS No. 22803-29-8](/img/structure/B13753389.png)
Ethanamine, N,N',N''-[(8-butyl-2,4,6,8-tetramethylcyclotetrasiloxane-2,4,6-triyl)tris(oxy)]tris[N-ethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanamine, N,N’,N’'-[(8-butyl-2,4,6,8-tetramethylcyclotetrasiloxane-2,4,6-triyl)tris(oxy)]tris[N-ethyl- is a complex organosilicon compound. It features a cyclotetrasiloxane core with multiple ethylamine groups attached via oxygen linkages. This compound is notable for its unique structure, which combines the properties of both silicon and organic amines, making it useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanamine, N,N’,N’'-[(8-butyl-2,4,6,8-tetramethylcyclotetrasiloxane-2,4,6-triyl)tris(oxy)]tris[N-ethyl- typically involves the reaction of a cyclotetrasiloxane precursor with ethylamine under controlled conditions. The process may include:
Cyclotetrasiloxane Precursor Preparation: The precursor is synthesized through the hydrolysis and condensation of organosilicon compounds.
Amination Reaction: The precursor is then reacted with ethylamine in the presence of a catalyst, often under an inert atmosphere to prevent oxidation.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Ethanamine, N,N’,N’'-[(8-butyl-2,4,6,8-tetramethylcyclotetrasiloxane-2,4,6-triyl)tris(oxy)]tris[N-ethyl- undergoes various chemical reactions, including:
Oxidation: The amine groups can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to modify the silicon-oxygen framework.
Substitution: The ethylamine groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various halogenating agents can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield siloxane oxides, while substitution can introduce new functional groups into the molecule.
Scientific Research Applications
Ethanamine, N,N’,N’'-[(8-butyl-2,4,6,8-tetramethylcyclotetrasiloxane-2,4,6-triyl)tris(oxy)]tris[N-ethyl- has diverse applications in scientific research:
Chemistry: Used as a precursor for synthesizing advanced materials with unique properties.
Biology: Investigated for its potential in drug delivery systems due to its biocompatibility.
Medicine: Explored for use in developing new therapeutic agents.
Industry: Utilized in the production of high-performance coatings and adhesives.
Mechanism of Action
The mechanism by which Ethanamine, N,N’,N’'-[(8-butyl-2,4,6,8-tetramethylcyclotetrasiloxane-2,4,6-triyl)tris(oxy)]tris[N-ethyl- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to modulate various biochemical pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Ethanamine: A simpler amine with fewer functional groups.
Cyclotetrasiloxane: Lacks the ethylamine groups but shares the silicon-oxygen core.
Diethylamine: Contains two ethyl groups but lacks the complex silicon framework.
Uniqueness
Ethanamine, N,N’,N’'-[(8-butyl-2,4,6,8-tetramethylcyclotetrasiloxane-2,4,6-triyl)tris(oxy)]tris[N-ethyl- is unique due to its combination of silicon and organic amine functionalities, providing a versatile platform for various applications.
Properties
CAS No. |
22803-29-8 |
|---|---|
Molecular Formula |
C20H51N3O7Si4 |
Molecular Weight |
558.0 g/mol |
IUPAC Name |
N-[[4-butyl-6,8-bis(diethylaminooxy)-2,4,6,8-tetramethyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocan-2-yl]oxy]-N-ethylethanamine |
InChI |
InChI=1S/C20H51N3O7Si4/c1-12-19-20-31(8)27-32(9,24-21(13-2)14-3)29-34(11,26-23(17-6)18-7)30-33(10,28-31)25-22(15-4)16-5/h12-20H2,1-11H3 |
InChI Key |
JTFGXWXAESOYDL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Si]1(O[Si](O[Si](O[Si](O1)(C)ON(CC)CC)(C)ON(CC)CC)(C)ON(CC)CC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[4-(Acetylsulfamoyl)anilino]-4-oxobutanoate;piperidin-1-ium](/img/structure/B13753322.png)
![Tris[(2-ethylhexanoyl)oxy]methylstannane](/img/structure/B13753328.png)
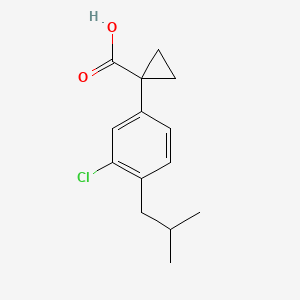
![[Dimethyl(2-phenylethyl)silyl]methyl acetate](/img/structure/B13753339.png)
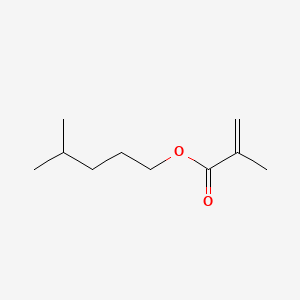

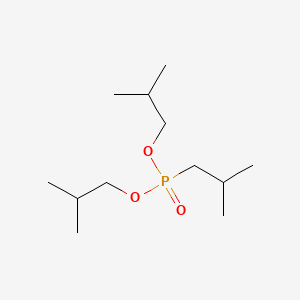
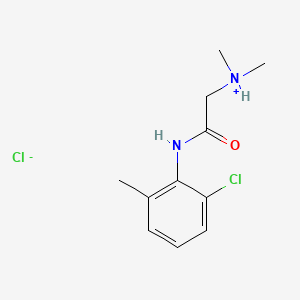
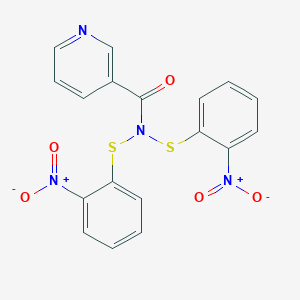

![Benzenesulfonyl azide, 3-[[[2-[[3-(trimethoxysilyl)propyl]amino]ethyl]amino]carbonyl]-](/img/structure/B13753387.png)
